6-(Trifluoromethyl)pyrimidine-2,4,5-triamine
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Overview
Description
6-(Trifluoromethyl)pyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C5H6F3N5 and a molecular weight of 193.13 g/mol . It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 6th position and three amino groups at the 2nd, 4th, and 5th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures . The reaction proceeds through a series of steps, including cyclization and amination, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., potassium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling agents (e.g., palladium catalysts). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-2,4,5-triamine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential antitumor agents.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antitumor applications, the compound can bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing tumor cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: This compound lacks the trifluoromethyl group but has similar amino group substitutions on the pyrimidine ring.
4,6-Diamino-2-(trifluoromethyl)pyrimidine: This compound has a similar trifluoromethyl group but differs in the position and number of amino groups.
Uniqueness
6-(Trifluoromethyl)pyrimidine-2,4,5-triamine is unique due to the specific positioning of the trifluoromethyl group and the three amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
2927-10-8 |
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Molecular Formula |
C5H6F3N5 |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C5H6F3N5/c6-5(7,8)2-1(9)3(10)13-4(11)12-2/h9H2,(H4,10,11,12,13) |
InChI Key |
ANSWIGOQAOKLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)C(F)(F)F)N |
Origin of Product |
United States |
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